molecular formula C8H8O4 B1250570 Phaeofurans A

Phaeofurans A

Cat. No.: B1250570
M. Wt: 168.15 g/mol
InChI Key: MKXNJYOXVYLCPJ-XUTVFYLZSA-N
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Description

Phaeofurans A (C₁₆H₁₈O₅) is a benzofuran-derived polyketide isolated from the fungicolous fungus Phaeoacremonium sp. (NRRL 32148), found on stromata of Hypoxylon truncatum . Its structure, elucidated via MS and 2D NMR, features a benzofuran core substituted with a polyketide-derived side chain (Figure 1). This contrasts with co-occurring sorbicillin analogs (e.g., compounds 3–5), which showed potent antifungal effects .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(1aR,2R,6R,6aS)-1a,2,6,6a-tetrahydrooxireno[2,3-f][2]benzofuran-2,6-diol

InChI

InChI=1S/C8H8O4/c9-5-3-1-11-2-4(3)6(10)8-7(5)12-8/h1-2,5-10H/t5-,6-,7-,8+/m1/s1

InChI Key

MKXNJYOXVYLCPJ-XUTVFYLZSA-N

Isomeric SMILES

C1=C2[C@H]([C@H]3[C@H](O3)[C@@H](C2=CO1)O)O

Canonical SMILES

C1=C2C(C3C(O3)C(C2=CO1)O)O

Synonyms

phaeofuran A

Origin of Product

United States

Comparison with Similar Compounds

Sorbicillin Analogs

Structural Similarities and Differences :

  • Sorbicillin: A hexenophenone-derived polyketide with a bicyclic structure, commonly produced by Trichoderma and Penicillium species . Unlike Phaeofurans A, sorbicillin derivatives often feature α,β-unsaturated ketones and dimeric forms (e.g., bisorbicillinol) .
  • Demethylsorbicillin and Oxosorbicillinol: Isolated from Trichoderma sp. USF-2690, these analogs lack the methyl group or include a ketone modification at C-3, enhancing their antioxidant properties .

Bioactivity Comparison :

Compound Source Key Structural Features Bioactivity
Phaeofurans A Phaeoacremonium sp. Benzofuran core, polyketide side chain Inactive (tested up to 200 μg/disk)
Sorbicillin Trichoderma reesei Hexenophenone, α,β-unsaturated ketone Antifungal, cytotoxic
Bisorbicillinol Penicillium notatum Dimeric sorbicillin Antibacterial, anti-inflammatory
Demethylsorbicillin Trichoderma sp. USF-2690 Demethylated C-3 position Antioxidant

Key Insight: The absence of α,β-unsaturated ketones and dimerization in Phaeofurans A likely explains its lack of bioactivity compared to redox-active sorbicillinoids .

Benzofuran Derivatives from Other Fungi

Sporormiella Metabolites :

  • Sporminarins A and B : Isolated from Sporormiella minimoides, these benzofuran derivatives exhibit antifungal activity against Aspergillus fumigatus . Their activity is attributed to additional hydroxyl groups and a conjugated diene system absent in Phaeofurans A.

Xanthone Glycosides :

  • Compounds from Sporormiella irregularis include a benzofuran moiety linked to a sugar unit, showing moderate antifungal effects . Glycosylation may enhance solubility and target interactions, a feature absent in Phaeofurans A.

Structural and Functional Implications

Structure-Activity Relationships (SAR)

  • Electrophilic Moieties : Sorbicillin’s α,β-unsaturated ketone reacts with cellular thiols, inducing oxidative stress in pathogens . Phaeofurans A lacks this feature.
  • Side Chain Modifications : Longer alkyl chains in sorbicillin analogs enhance membrane penetration, while Phaeofurans A’s shorter chain may limit bioavailability .

Q & A

Q. How should researchers frame hypotheses about Phaeofurans A to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer : Use the FINER framework during proposal drafting. For example:
  • Feasible : Assess synthetic accessibility and equipment availability.
  • Novel : Compare with published furanoterpenoids to highlight structural/functional uniqueness.
  • Relevant : Link to understudied biological targets (e.g., neglected disease pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phaeofurans A
Reactant of Route 2
Phaeofurans A

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